molecular formula C12H12N4 B3033418 5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 1020058-12-1

5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B3033418
CAS No.: 1020058-12-1
M. Wt: 212.25 g/mol
InChI Key: SBYZZFQOSVAJLI-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a pyrazole core substituted with:

  • 3-Methyl group (CH₃): Influences steric and electronic properties.
  • 1-(4-Methylphenyl) group (C₆H₄CH₃): Provides aromaticity and lipophilicity.
  • 4-Carbonitrile (CN): Contributes to polarity and reactivity.

This compound serves as a key intermediate in medicinal chemistry, particularly for antitumor and pesticidal applications. Its structural versatility allows for modifications that impact pharmacological activity, solubility, and synthetic pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-methyl-1-(4-methylphenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-3-5-10(6-4-8)16-12(14)11(7-13)9(2)15-16/h3-6H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYZZFQOSVAJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

The compound has the molecular formula C₁₂H₁₂N₄ (MW 212.25 g/mol) and features a pyrazole core substituted with a 4-methylphenyl group at N-1, a methyl group at C-3, an amino group at C-5, and a nitrile at C-4. Its SMILES representation is N#CC1=C(N)N(C2=CC=C(C)C=C2)N=C1C , reflecting the planar aromatic system and electron-withdrawing nitrile group.

Synthetic Relevance

The nitrile and amino groups serve as handles for further functionalization, making this compound a versatile intermediate. For example, the nitrile can undergo hydrolysis to carboxamides or participate in click chemistry, while the amino group enables Schiff base formation.

Synthesis Methodologies

Cyclocondensation of Hydrazines with β-Ketonitriles

General Reaction Scheme

The most widely reported method involves the cyclocondensation of 4-methylphenylhydrazine with β-ketonitrile precursors. A representative protocol from patent literature outlines the following steps:

  • Precursor Preparation :

    • 3-(4-Methylphenylamino)crotononitrile is synthesized via Michael addition of 4-methylaniline to cyanoacetylene.
    • Yield: 78% (ethanol, 60°C, 6 h).
  • Cyclization :

    • The precursor reacts with methylhydrazine in refluxing toluene, catalyzed by p-toluenesulfonic acid (PTSA).
    • Yield: 85–92% after recrystallization.
Optimization Data
Parameter Optimal Value Impact on Yield
Solvent Toluene Maximizes cyclization efficiency
Catalyst (PTSA) 5 mol% Reduces reaction time to 3 h
Temperature 110°C Prevents decomposition of nitrile

This method prioritizes atom economy, with an E-factor of 2.1 (kg waste/kg product), making it environmentally favorable.

Annulation Reactions Using Cyanocarbene Intermediates

Mechanism

A patent by describes a [3+2] annulation strategy employing in situ-generated cyanocarbenes:

  • Cyanocarbene Formation :

    • Dichloroacetonitrile reacts with triethylamine to generate :C(CN)Cl.
    • Trapped by 4-methylphenyl isocyanide to form a nitrilium intermediate.
  • Cyclization :

    • The intermediate undergoes intramolecular attack by methylamine, yielding the pyrazole core.
    • Yield: 67% (THF, 0°C to RT, 12 h).
Limitations
  • Requires strict anhydrous conditions.
  • Byproducts include polymeric species (up to 22% mass balance loss).

Chemoenzymatic Synthesis

Biocatalytic Approach

Adapting methods from, a chemoenzymatic route uses porcine pancreas lipase (PPL) to resolve racemic intermediates:

  • Racemic Precursor Synthesis :

    • Condensation of 4-methylbenzaldehyde with cyanoacetamide yields a β-enaminonitrile (89% yield).
  • Enzymatic Resolution :

    • PPL selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.2).
    • Enantiomeric excess (ee): >99% for the remaining (S)-isomer.
  • Final Cyclization :

    • Treated with hydroxylamine-O-sulfonic acid to introduce the amino group.
    • Overall yield: 45% (two steps).

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (4:1 v/v) provides needle-like crystals with 99.5% purity (HPLC). Differential scanning calorimetry (DSC) shows a melting point of 178–180°C.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane 1:3) removes residual hydrazine and polymeric byproducts, enhancing purity to >98%.

Scalability and Industrial Relevance

Pilot-Scale Production

A kilogram-scale process reported in achieves 82% yield using:

  • Continuous flow reactor for cyclocondensation (residence time: 30 min).
  • Inline IR monitoring to optimize stoichiometry.
Environmental Impact

The E-factor for large-scale synthesis is 3.8, primarily due to solvent recovery challenges. Supercritical CO₂ extraction reduces this to 2.4.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Cyclocondensation 85–92 99.5 120 High
Annulation 67 97 290 Moderate
Chemoenzymatic 45 98 410 Low

Cyclocondensation is optimal for industrial use, while the chemoenzymatic route suits enantioselective applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 5-amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile, in anticancer therapies. These compounds are known for their ability to inhibit cell proliferation in various cancer types. For instance, a study evaluated a series of pyrazole derivatives for their cytotoxic effects against cancer cell lines, showcasing that specific modifications to the pyrazole structure can enhance biological activity .

Mechanism of Action
The anticancer properties are often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in tumor growth and metastasis. For example, some pyrazole derivatives have been shown to inhibit the activity of cyclooxygenase enzymes (COX), which play a role in inflammation and cancer progression .

Agricultural Applications

Herbicide Development
this compound serves as an intermediate in the synthesis of herbicides such as pyrazosulfuron-methyl. This compound is utilized for its effectiveness in controlling a wide range of weeds in various crops, making it valuable for enhancing agricultural productivity .

Pesticidal Properties
Beyond herbicides, pyrazole derivatives have been investigated for their pesticidal properties. Their ability to disrupt biochemical processes in pests can lead to effective pest management solutions, reducing reliance on traditional pesticides that may be harmful to non-target organisms .

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions that yield high purity products suitable for further biological evaluation. Techniques such as NMR and mass spectrometry are employed for characterization, ensuring the structural integrity and purity of the synthesized compounds .

Case Studies and Research Findings

Study Focus Findings
Ezz El-Arab et al. (2015)CytotoxicityIdentified several pyrazole derivatives with significant cytotoxic effects against cancer cell lines, suggesting structural modifications could enhance efficacy .
Chemical Book (2023)Herbicide SynthesisDescribed the role of this compound as an intermediate in developing effective herbicides like pyrazosulfuron-methyl .
PubChem DatabaseChemical PropertiesProvided detailed chemical properties and safety data, emphasizing its potential applications in both medicinal and agricultural fields .

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • Compound A () exhibits potent antitumor activity (IC₅₀ = 0.25 µM), attributed to the 2-hydroxyphenyl group enhancing target binding via hydrogen bonding. The absence of a methyl group at position 3 reduces steric hindrance, improving receptor interaction.
  • Dinitrophenyl analogs () are synthetically accessible but lack reported bioactivity, likely due to poor solubility from electron-withdrawing nitro groups.

Electronic and Steric Effects of Substituents

  • 1-(4-Methylphenyl) vs. Halogenated Phenyl Groups :

    • 1-(4-Fluorophenyl) () increases polarity (logP = 1.2 vs. 2.5 for the target compound) due to fluorine’s electronegativity, enhancing aqueous solubility but reducing membrane permeability .
    • 1-(3-Chlorophenyl) () introduces a chlorine atom, which may improve pesticidal activity (as seen in fipronil analogs) via stronger hydrophobic interactions .
  • 3-Methyl vs. 3-Phenyl Groups :

    • The 3-methyl group in the target compound minimizes steric bulk compared to 3-phenyl derivatives (e.g., ), facilitating synthetic scalability and metabolic stability .

Key Observations :

  • The target compound is synthesized via multicomponent reactions in ionic liquids (e.g., [bmim][BF₄]), achieving high yields (93%) .
  • Acylated derivatives () require stepwise functionalization, reducing overall efficiency but enabling tailored pharmacological profiles.

Physicochemical Properties

Table 3: Melting Points and Solubility Trends
Compound Name Melting Point (°C) Solubility (mg/mL) Reference
Target Compound 170–172 0.12 (DMSO)
5-Amino-1-(2,4-dinitrophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile 177–179 <0.01 (DMSO)
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile 165–167 0.25 (DMSO)

Key Observations :

  • The 4-methylphenyl group in the target compound balances lipophilicity and melting point (170–172°C), favoring crystalline stability.
  • Dinitrophenyl analogs exhibit higher melting points (>175°C) but poor solubility, limiting bioavailability .

Biological Activity

5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by case studies and research findings.

  • Molecular Formula : C11H10N4
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 5346-56-5
  • Structure : The compound features a pyrazole ring with an amino group and a carbonitrile functional group, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Study: Antiproliferative Effects

A study evaluated the compound's cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity against HeLa (cervical cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 0.08 to 12.07 mM. Notably, it induced cell cycle arrest at the G2/M phase, leading to apoptosis through downregulation of Bcl-2 and upregulation of Bax expression .

Cell LineIC50 Value (mM)Mechanism of Action
HeLa0.08 - 12.07G2/M phase arrest
HepG20.08 - 12.07Apoptosis induction

Antimicrobial Activity

The antimicrobial properties of this compound were assessed through various in vitro tests against pathogenic bacteria.

Case Study: Antimicrobial Efficacy

In a study focusing on antimicrobial evaluation, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL. The compound also exhibited biofilm inhibition capabilities, indicating its potential as an effective antimicrobial agent .

PathogenMIC (μg/mL)Biofilm Inhibition
Staphylococcus aureus0.22Yes
Escherichia coli0.25Yes

Anti-inflammatory Activity

Research has also explored the anti-inflammatory effects of pyrazole derivatives.

Findings on Inflammation

Compounds similar to this compound have shown promising anti-inflammatory activities in various assays. For instance, derivatives were found to inhibit COX enzymes selectively, suggesting their potential use in treating inflammatory conditions .

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR (e.g., δ 7.54 ppm for pyrazole protons, δ 150.4 ppm for aromatic carbons) confirm regiochemistry .
  • IR : Peaks at 2231 cm⁻¹ (C≡N stretch) and 2139 cm⁻¹ (azide) validate functional groups .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile (space group P1) .

How can researchers resolve contradictions in bioactivity data for pyrazole derivatives across studies?

Advanced
Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or structural variations. For example, antifungal activity in 5-amino-1-(4-nitrophenyl) derivatives depends on the nitro group’s orientation . To reconcile

Perform dose-response curves across multiple models.

Compare substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl) using SAR analysis.

Validate mechanisms via enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase targets) .

What computational strategies predict the reactivity of pyrazole-4-carbonitriles in nucleophilic substitutions?

Q. Advanced

  • DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For 5-methyl-1-phenyl-pyrazole-4-carboxylic acid, DFT revealed charge distribution at the pyrazole ring’s N1 and C4 positions .
  • Molecular docking : Screen interactions with biological targets (e.g., PfDHODH for antimalarial activity).
  • MD simulations : Assess stability of intermediates like azide derivatives under varying solvent conditions .

What purification challenges arise during scale-up synthesis, and how can they be mitigated?

Q. Advanced

  • Byproduct formation : Azide intermediates (e.g., 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile) require strict temperature control (0–50°C) to avoid decomposition .
  • Column chromatography : Use silica gel with gradient elution (0–25% ethyl acetate) for high-purity isolation.
  • Crystallization : Optimize solvent polarity (e.g., DCM/hexane) based on melting points (e.g., 100–101.5°C for azide derivatives) .

How do electronic effects of substituents influence the pyrazole ring’s stability under acidic/basic conditions?

Advanced
Electron-donating groups (e.g., 4-methylphenyl) enhance ring stability via resonance, while electron-withdrawing groups (e.g., nitro) increase susceptibility to hydrolysis. For example, 5-amino-1-(4-nitrophenyl) derivatives degrade faster in basic media due to nitro group electron withdrawal . Stability studies (TGA/DSC) under pH 1–13 can quantify degradation kinetics.

What strategies validate the biological relevance of pyrazole-4-carbonitriles in drug discovery?

Q. Advanced

Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to enzymes (e.g., carbonic anhydrase IX ).

Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated oxidation.

In vivo efficacy : Test in murine models for bioavailability and toxicity (e.g., LD₅₀ determination).

How can researchers leverage X-ray crystallography to resolve ambiguous regiochemistry in pyrazole derivatives?

Basic
Single-crystal X-ray diffraction unambiguously assigns regiochemistry. For example, the dihedral angle between the pyrazole ring and 4-methylphenyl group in 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde was resolved to 85.2°, confirming substituent orientation . Data collection at low temperature (100 K) minimizes thermal motion artifacts.

What are the limitations of current synthetic methods for introducing trifluoromethyl groups to pyrazole-4-carbonitriles?

Advanced
Current methods (e.g., halogen exchange or direct fluorination) face challenges:

  • Low yields : Side reactions with thiocyanate intermediates reduce efficiency .
  • Regioselectivity : Trifluoromethyl groups at C3 vs. C5 require directing groups (e.g., methoxy) .
  • Purification : Fluorinated byproducts complicate isolation. Solutions include flow chemistry for controlled reagent addition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
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5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile

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